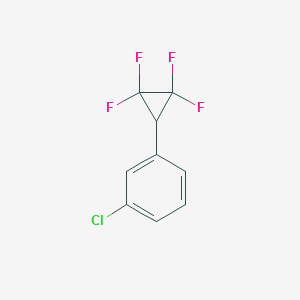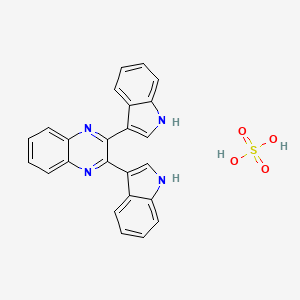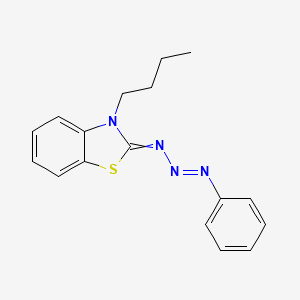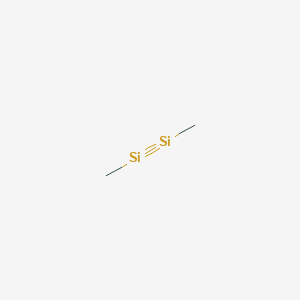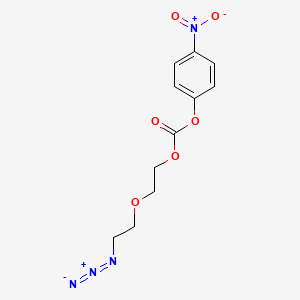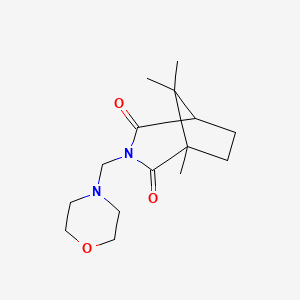
N-(Morpholinomethyl)camphorimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Morpholinomethyl)camphorimide is a compound that features a morpholine ring attached to a camphorimide structure. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of the morpholine ring imparts specific reactivity and biological activity to the compound, making it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Morpholinomethyl)camphorimide typically involves a Mannich reaction, where a secondary amine (morpholine) reacts with formaldehyde and camphorimide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Mannich reaction using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .
化学反応の分析
Types of Reactions: N-(Morpholinomethyl)camphorimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted morpholine derivatives with various functional groups.
科学的研究の応用
N-(Morpholinomethyl)camphorimide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Industry: Utilized as a corrosion inhibitor and in the production of polymers and other industrial materials.
作用機序
The mechanism of action of N-(Morpholinomethyl)camphorimide involves its interaction with specific molecular targets, such as enzymes. The morpholine ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
N-(Morpholinomethyl)nicotinamide: Another morpholine derivative with similar chemical properties and applications.
Morpholine-containing Schiff bases: These compounds share the morpholine ring and exhibit similar reactivity and biological activity.
Uniqueness: N-(Morpholinomethyl)camphorimide is unique due to its specific structure, which combines the camphorimide moiety with the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
1687-80-5 |
|---|---|
分子式 |
C15H24N2O3 |
分子量 |
280.36 g/mol |
IUPAC名 |
1,8,8-trimethyl-3-(morpholin-4-ylmethyl)-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C15H24N2O3/c1-14(2)11-4-5-15(14,3)13(19)17(12(11)18)10-16-6-8-20-9-7-16/h11H,4-10H2,1-3H3 |
InChIキー |
FAQZODPLYYTDRS-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CN3CCOCC3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)

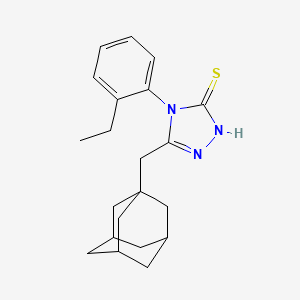
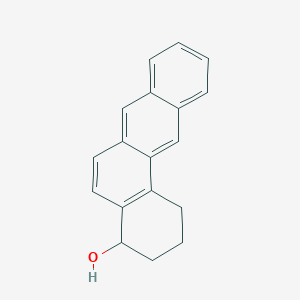

![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)
